molecular formula C19H18ClFN2O2 B5329562 2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide

Cat. No. B5329562
M. Wt: 360.8 g/mol
InChI Key: IKWOUXRMIXUSJM-UHFFFAOYSA-N
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Description

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide, also known as CFPA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CFPA is a small molecule that belongs to the class of benzamide compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide acts as a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking the TRPA1 channel, this compound can reduce pain and inflammation in various animal models. This compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models. It can also reduce the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low water solubility, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide. One potential application is in the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. This compound may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 3-(2-oxo-1-pyrrolidinyl)benzaldehyde followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acetylation of the amine group using acetic anhydride.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-7-6-14(17(21)11-15)10-18(24)22-12-13-3-1-4-16(9-13)23-8-2-5-19(23)25/h1,3-4,6-7,9,11H,2,5,8,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOUXRMIXUSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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